molecular formula C21H22N4O2S B2554860 N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207032-17-4

N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2554860
CAS No.: 1207032-17-4
M. Wt: 394.49
InChI Key: LUZHIVHWTNLCHU-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

The study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) focuses on its metabolism and disposition in humans. This orexin 1 and 2 receptor antagonist, developed for treating insomnia, shows comprehensive metabolism with principal elimination via feces, indicating the significance of metabolic pathways in drug excretion and the potential of thiazolyl compounds in sleep disorder treatments (Renzulli et al., 2011).

Antitumor Agents

The exploration of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, reveals their enhanced cytotoxicity compared to the parent compound. This highlights the potential of structurally similar compounds for cancer therapy, focusing on solubility and cell-cycle arrest characteristics for improved therapeutic outcomes (Bavetsias et al., 2002).

Antimicrobial and Antifungal Activity

A study on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrates significant antimicrobial and antifungal activities. These findings suggest the potential of N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide derivatives in combating microbial infections (Hafez et al., 2015).

Cytotoxicity and Cancer Cell Lines

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines, showcases the role of these compounds in cancer research. The structure-activity relationships derived from these studies could guide the development of effective anticancer agents (Yilin Fang et al., 2016).

Synthesis and Characterization

The research on microwave-assisted synthesis of novel thiazolidinone analogues emphasizes the importance of efficient synthesis methods for bioactive agents, including those with potential antimicrobial and antioxidant activities. This illustrates the continuous search for efficient and novel compounds in pharmaceutical development (Adhikari et al., 2012).

Properties

IUPAC Name

N-[4-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-9-10-16-17(22-13)7-4-8-18(16)24-19(26)11-15-12-28-21(23-15)25-20(27)14-5-2-3-6-14/h4,7-10,12,14H,2-3,5-6,11H2,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZHIVHWTNLCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.